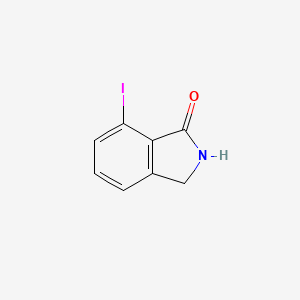

7-iodo-2,3-dihydro-1H-isoindol-1-one

Beschreibung

Definition and Chemical Identity

This compound is a heterocyclic organic compound that belongs to the isoindolinone class of molecules. The compound is characterized by its unique chemical identity defined by specific molecular parameters and structural features. According to chemical databases, this compound carries the Chemical Abstracts Service registry number 866766-96-3, which serves as its unique identifier in chemical literature and commercial applications.

The molecular formula of this compound is C8H6INO, with a molecular weight of 259.04 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 7-iodo-2,3-dihydroisoindol-1-one, which systematically describes its structural composition and substitution pattern. The compound's structure can be represented by its InChI code: InChI=1S/C8H6INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11), and its InChIKey: QFKGKJNTMJUXMO-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is Ic1cccc2CNC(=O)c12, which provides a linear notation for the compound's structure.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 866766-96-3 | |

| Molecular Formula | C8H6INO | |

| Molecular Weight | 259.04 g/mol | |

| IUPAC Name | 7-iodo-2,3-dihydroisoindol-1-one | |

| InChIKey | QFKGKJNTMJUXMO-UHFFFAOYSA-N |

The physical properties of this compound include a predicted boiling point of 467.1±45.0 degrees Celsius and a density of 1.945±0.06 grams per cubic centimeter. The compound exhibits a predicted pKa value of 13.31±0.20, indicating its acidic behavior under specific conditions. Additional physical characteristics include a boiling point of 467.082 degrees Celsius at 760 millimeters of mercury pressure, a flash point of 236.283 degrees Celsius, and a logarithmic partition coefficient of 1.86340.

Position within the Isoindolinone Family of Compounds

The isoindolinone family represents a diverse class of heterocyclic compounds that have attracted significant scientific attention due to their structural complexity and biological importance. Isoindoline itself is a heterocyclic organic compound with the molecular formula C8H9N, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The parent compound has a bicyclic structure where the nitrogen atom is positioned at the 2-position instead of the 1-position of the five-membered ring, distinguishing it from indoline.

The isoindolinone structure, also known as 1,3-dihydro-2H-isoindole-1-one, represents the oxidized form of isoindoline where a carbonyl group is incorporated into the heterocyclic framework. This structural modification significantly alters the compound's chemical properties and biological activities. The isoindolinone scaffold has been identified as a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.

This compound occupies a specific position within this family as a halogenated derivative. The presence of the iodine substituent at the 7-position introduces unique electronic and steric effects that distinguish it from other isoindolinone derivatives. The iodine atom, being the largest and most polarizable halogen, imparts distinct reactivity patterns and potentially enhanced biological activities compared to unsubstituted or differently substituted isoindolinones.

Isoindolinone derivatives can be categorized based on their substitution patterns and oxidation states. The family includes simple isoindolinones, polysubstituted derivatives, bridged systems, and spirocyclic variants. Each subfamily exhibits distinct chemical behaviors and biological properties. The 1-isoindolinone framework is particularly prevalent in natural products and has been recognized for its diverse bioactivity profile. Within this context, this compound represents a specific example of how halogen substitution can modify the parent scaffold to create compounds with potentially enhanced or modified biological activities.

Historical Context of Isoindolinone Chemistry

The history of isoindolinone chemistry extends over more than a century, with the parent isoindole structure being known since the late 1800s. The development of isoindolinone chemistry has been closely intertwined with advances in heterocyclic chemistry and the growing understanding of structure-activity relationships in medicinal chemistry. Early investigations into isoindole derivatives were primarily focused on their synthetic accessibility and basic chemical properties.

The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982. This discovery marked a significant milestone in isoindolinone chemistry as it demonstrated the natural occurrence of these structures and their potential biological relevance. The structure was elucidated through extensive Nuclear Magnetic Resonance studies and confirmed by synthetic methods, establishing a foundation for subsequent research in this area.

The development of synthetic methodologies for isoindolinone construction has evolved significantly over the decades. Traditional approaches relied on cyclization reactions of appropriately substituted precursors, while modern methods have embraced transition metal catalysis and other advanced synthetic techniques. The period from 2010 to 2020 witnessed particularly significant advances in transition metal-catalyzed synthetic methodologies for isoindolinone construction, with various catalytic methods including carbon-hydrogen activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions.

The recognition of isoindolinones as privileged scaffolds in drug discovery has been a relatively recent development, coinciding with advances in combinatorial chemistry and high-throughput screening technologies. The identification of numerous isoindolinone-containing natural products with diverse biological activities has further stimulated interest in this chemical class. The development of structure-activity relationship studies has revealed the importance of specific substitution patterns in determining biological activity, leading to the investigation of halogenated derivatives such as this compound.

The modern era of isoindolinone chemistry has been characterized by the development of efficient synthetic methods and the exploration of their applications in medicinal chemistry. Recent synthetic approaches have emphasized environmentally benign protocols and one-pot synthetic strategies that provide access to diverse isoindolinone derivatives. These developments have made compounds like this compound more accessible for research and potential pharmaceutical applications.

Significance in Heterocyclic and Medicinal Chemistry

The significance of isoindolinone derivatives in heterocyclic and medicinal chemistry cannot be overstated, as these compounds represent a cornerstone for active pharmaceutical ingredients and bioactive natural products. The isoindolinone core occupies a special place among heterocyclic compounds due to its unique structural features and the remarkable range of biological activities exhibited by its derivatives. This structural motif has been identified as a privileged scaffold that appears in numerous pharmaceutical compounds with diverse therapeutic applications.

Isoindolinone derivatives have demonstrated an extensive spectrum of biological activities, including selective serotonin uptake inhibition, antitumor activity, diuretic effects, cytotoxic properties, hypertensive modulation, and herbicidal activities. Additionally, these compounds have shown promise as mental disorder treatment agents, bronchodilators, N-methyl-D-aspartate agonists, multidrug resistance reversal agents, and fibrinogen receptor antagonists. This diverse activity profile underscores the versatility of the isoindolinone scaffold in drug discovery and development.

Several clinically approved drugs contain the isoindoline heterocycle core in their chemical structure, demonstrating the practical significance of this scaffold in medicinal chemistry. Notable examples include thalidomide, pomalidomide, apremilast, phosmet, lenalidomide, indoprofen, chlorthalidone, midostaurin, mazindol, and chlorisondamine. These compounds represent a wide range of therapeutic areas, from cancer treatment to cardiovascular medicine, highlighting the broad applicability of isoindolinone-based pharmaceuticals.

The structural features that make isoindolinones particularly attractive in medicinal chemistry include their rigid bicyclic framework, which provides a well-defined three-dimensional structure for receptor binding, and the presence of multiple sites for chemical modification. The lactam functionality within the isoindolinone core can participate in hydrogen bonding interactions with biological targets, while the aromatic ring system provides opportunities for π-π stacking interactions and hydrophobic contacts.

Recent developments in synthetic methodologies have significantly enhanced the accessibility of isoindolinone derivatives for medicinal chemistry applications. Transition metal-catalyzed reactions have emerged as particularly powerful tools for the construction of complex isoindolinone structures with precise control over substitution patterns. These advances have enabled the preparation of libraries of isoindolinone derivatives for biological screening and structure-activity relationship studies.

The incorporation of halogen substituents, such as the iodine atom in this compound, represents a strategic approach to modifying the biological properties of isoindolinone derivatives. Halogen atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated isoindolinones particularly valuable in drug discovery efforts.

Overview of Halogenated Isoindolinones

Halogenated isoindolinones represent a specialized subset of the isoindolinone family where one or more halogen atoms are incorporated into the molecular structure. These modifications significantly alter the physicochemical properties and biological activities of the parent compounds, making them valuable tools in medicinal chemistry and drug discovery. The introduction of halogens into isoindolinone structures has been explored extensively as a strategy to enhance biological activity, improve pharmacokinetic properties, and modulate selectivity profiles.

The most commonly investigated halogenated isoindolinones include fluorinated, chlorinated, brominated, and iodinated derivatives. Each halogen imparts distinct characteristics to the molecule based on its size, electronegativity, and polarizability. Fluorine substitution typically increases metabolic stability and can enhance binding affinity through favorable electrostatic interactions. Chlorine and bromine substitutions often improve lipophilicity and membrane permeability, while iodine substitution, as seen in this compound, provides the largest steric bulk and highest polarizability among the halogens.

A specific example of a related halogenated isoindolinone is 6-fluoro-7-iodo-2,3-dihydro-1H-isoindol-1-one, which contains both fluorine and iodine substituents. This compound, with the Chemical Abstracts Service number 877151-19-4, demonstrates the feasibility of incorporating multiple halogens into the isoindolinone framework. The compound has a molecular weight of 277.04 and is available as a powder with 95% purity. The presence of both fluorine and iodine atoms in this structure illustrates the potential for creating polyhalogenated isoindolinone derivatives with unique properties.

Another notable example is 4,5-dichloro-7-iodoisoindolinone, which features chlorine atoms at the 4 and 5 positions along with an iodine atom at the 7 position. This compound has the molecular formula C8H4Cl2INO and a molecular weight of 327.93 grams per mole. The multiple halogen substitutions in this molecule demonstrate the structural diversity possible within the halogenated isoindolinone family and suggest opportunities for fine-tuning biological activities through specific substitution patterns.

| Compound | Halogen Substitution | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | 7-Iodo | C8H6INO | 259.04 | 866766-96-3 |

| 6-Fluoro-7-iodo-2,3-dihydro-1H-isoindol-1-one | 6-Fluoro, 7-Iodo | C8H5FINO | 277.04 | 877151-19-4 |

| 4,5-Dichloro-7-iodoisoindolinone | 4,5-Dichloro, 7-Iodo | C8H4Cl2INO | 327.93 | Not specified |

The synthesis of halogenated isoindolinones often involves specialized reaction conditions and reagents to achieve selective halogenation at desired positions. Recent synthetic methodologies have employed various approaches including direct halogenation reactions, cross-coupling reactions with halogenated precursors, and cyclization reactions using halogen-containing starting materials. The development of efficient synthetic routes to these compounds has been crucial for their investigation in biological systems and potential pharmaceutical applications.

The biological significance of halogenated isoindolinones extends beyond simple structure-activity relationship studies. These compounds have shown promise in various therapeutic areas, with some derivatives exhibiting enhanced activity compared to their non-halogenated counterparts. The halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which represents a distinct type of non-covalent interaction that can influence binding affinity and selectivity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

7-iodo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKGKJNTMJUXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677263 | |

| Record name | 7-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866766-96-3 | |

| Record name | 7-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of 7-Iodoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-breast cancer drugs.

Mode of Action

7-Iodoisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions. The active amino acid residues of CDK7, such as LYS139 and LYS41, contribute majorly to the binding interactions with 7-Iodoisoindolin-1-one. This interaction influences the anti-cancer activity of the compound.

Biochemical Pathways

The interaction of 7-Iodoisoindolin-1-one with CDK7 affects the cell cycle, a biochemical pathway that controls cell proliferation. By inhibiting CDK7, 7-Iodoisoindolin-1-one can disrupt the cell cycle, potentially leading to the death of cancer cells.

Pharmacokinetics

The pharmacokinetics of 7-Iodoisoindolin-1-one, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. The compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted.

Biologische Aktivität

7-Iodo-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

Chemical Formula : CHINO

Molecular Weight : 245.07 g/mol

The compound features an isoindole structure, which is known for its ability to interact with various biological targets due to the presence of the iodine atom, which can enhance its reactivity and binding affinity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| K562 (Leukemia) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to apoptosis and inflammation.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes that play a role in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.

- Oxidative Stress Modulation : The compound can modulate oxidative stress levels within cells, thereby influencing cell survival and death mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability through apoptosis induction ( ).

Study 2: Anti-inflammatory Activity

Research conducted on macrophage cell lines demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 production, supporting its use as an anti-inflammatory agent ().

Study 3: Neuroprotective Effects

In animal models of ischemic stroke, this compound exhibited neuroprotective effects by reducing infarct size and improving neurological outcomes. It was found to enhance cerebral blood flow and reduce oxidative stress ( ).

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

| Elimination Half-life | Approximately 4 hours |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : 7-Iodo-2,3-dihydro-1H-isoindol-1-one has been studied for its potential as a therapeutic agent in cancer treatment. It acts as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

- Antimicrobial Properties : Research indicates that derivatives of isoindole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain isoindole derivatives can outperform traditional antibiotics like ampicillin in inhibiting bacterial growth .

- Neuroprotective Effects : Some studies suggest that isoindole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. These compounds may help mitigate oxidative stress and inflammation associated with neuronal damage .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules with potential pharmaceutical applications. This compound can be used in the synthesis of various heterocyclic compounds that are important in drug discovery .

Case Study 1: PARP Inhibition in Cancer Therapy

A study published on selective PARP inhibitors demonstrated that 7-iodo derivatives showed promising results in preclinical trials for cancer treatment. The findings indicated that these compounds could significantly enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antibacterial properties of various isoindole derivatives, this compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli. The results suggested its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The pharmacological and chemical properties of isoindolinones are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 7-iodo-2,3-dihydro-1H-isoindol-1-one with key analogs:

Substituent-Specific Comparisons

7-Nitro-2,3-dihydro-1H-isoindol-1-one (CAS: 169044-97-7)

- Substituent: Nitro (-NO₂) at position 6.

- Molecular Weight : 178.15 g/mol .

- Key Differences :

- The nitro group is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions compared to iodine.

- Lower molecular weight and higher polarity than the iodo analog.

- Applications : Acts as a precursor for synthesizing amines (via nitro reduction) or heterocyclic derivatives .

6,7-Dihydroxy-2,3-dihydro-1H-isoindol-1-one

- Substituents : Hydroxyl (-OH) at positions 6 and 7.

- Molecular Weight : ~179.17 g/mol (estimated) .

- Key Differences :

- Applications : Lead compound for antiviral drug development .

4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one (Compound 283)

- Substituents : Hydroxyl (-OH) at positions 4 and 4.

- Key Differences: Exhibits antiangiogenic activity by suppressing vascular endothelial growth factor (VEGF) secretion in A549 lung carcinoma cells . Structural similarity to thalidomide but with enhanced potency .

3-Phenyl-2,3-dihydro-1H-isoindol-1-one

Structural and Functional Comparison Table

Electronic and Steric Effects

- Iodo Substituent: Electron-withdrawing inductive effect (-I) polarizes the aromatic ring, directing electrophilic substitution to specific positions.

- Nitro vs. Hydroxyl :

Pharmacological Relevance

- 7-Iodo Derivative: Limited direct biological data are reported, but its halogen atom may facilitate radiolabeling (e.g., with ¹²⁵I) for imaging studies .

- Dihydroxy Analogs : Demonstrated efficacy in antiviral and anti-cancer contexts, highlighting the importance of substitution pattern on bioactivity .

Vorbereitungsmethoden

Starting Material: 2,3-Dihydro-1H-isoindol-1-one

The precursor 2,3-dihydro-1H-isoindol-1-one is synthesized or commercially obtained. This compound lacks the iodine substituent and serves as the substrate for iodination.

Iodination Procedure

- Reagents: Iodine chloride (ICl) or iodine (I2) in the presence of an oxidizing agent or catalytic iodine is used as the iodinating agent.

- Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane at ambient to moderate temperatures.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 7-position of the isoindolone ring due to electronic and steric factors.

- Workup: The reaction mixture is quenched, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

This method was described in the synthesis of related iodinated isoindolinones, where deprotonation of the amide nitrogen may precede iodination to enhance regioselectivity and yield.

Alternative Synthetic Routes and Catalytic Methods

Recent patent literature reveals advanced synthetic methods involving:

- Catalytic halogenation: Using palladium catalysts and bases such as cesium carbonate to facilitate halogenation reactions on protected intermediates.

- Protecting groups: Utilization of protecting groups like tetrahydropyran to mask reactive sites during multi-step syntheses, followed by acid-mediated deprotection in alcoholic solvents.

- Diazotization and metal halide treatment: Conversion of amino precursors to diazonium salts followed by treatment with potassium iodide to introduce iodine selectively.

These methods provide enhanced control over substitution patterns and are applicable for scale-up and industrial synthesis.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 2,3-dihydro-1H-isoindol-1-one core | Commercial or synthesized via cyclization of phthalimide derivatives | Precursor for iodination |

| 2 | Electrophilic iodination | Iodine chloride or I2 + oxidant, organic solvent, room temp to mild heating | Selective iodination at 7-position |

| 3 | Catalytic halogenation (patent method) | Pd catalyst, base (Cs2CO3), solvent (DMF), ~80°C | For protected intermediates, high regioselectivity |

| 4 | Diazotization and halide substitution | Sodium nitrite or t-butyl nitrite for diazotization, KI for iodide substitution | Alternative for introducing iodine on aromatic ring |

| 5 | Deprotection step (if applicable) | Acid (methanesulfonic or p-toluenesulfonic acid), alcoholic solvent | Removes protecting groups post-halogenation |

Research Findings and Analysis

- The iodination step is critical and must be carefully controlled to avoid polyiodination or substitution at undesired positions.

- Use of catalytic amounts of iodine can improve reaction efficiency and selectivity.

- Protecting groups enable multi-step syntheses without side reactions on sensitive functional groups.

- The choice of base and solvent significantly influences the reaction rate and yield in catalytic halogenation methods.

- The iodinated isoindolone exhibits potential biological activity, making the synthetic route relevant for pharmaceutical applications.

Q & A

Q. How can researchers design mechanistic studies for ring-opening reactions of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.